molecular formula C13H9ClFN3O3 B8010737 Dthib

Dthib

Cat. No. B8010737
M. Wt: 309.68 g/mol
InChI Key: DWVIOMKFHSRQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dthib is a useful research compound. Its molecular formula is C13H9ClFN3O3 and its molecular weight is 309.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dthib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dthib including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fiber-Optic Raman Spectra Distributed Temperature Sensing : A study by Hausner et al. (2011) focused on fiber-optic distributed temperature sensing (DTS) in hydrologic research. They explored calibration methods for single-ended DTS installations, achieving accuracies in temperature measurement. This research may be relevant for its application in precision measurement technologies (Hausner et al., 2011).

  • Distress Thermometer in Psycho-Oncology Research : Donovan et al. (2014) validated the Distress Thermometer (DT) across various cultures for detecting clinically significant distress in cancer patients. This illustrates the application of psychological assessment tools in a medical context (Donovan et al., 2014).

  • Differential Thermal Voltammetry in Lithium-Ion Batteries : Merla et al. (2016) introduced a novel application of differential thermal voltammetry (DTV) as an in-situ state-of-health estimator for lithium-ion batteries. This represents an innovative approach in battery technology and diagnostics (Merla et al., 2016).

  • Digital Twin Technology : Tao et al. (2019) reviewed the state-of-the-art digital twin (DT) technology in the context of Industry 4.0. Their study outlines the key components of DTs and their applications in various industries (Tao et al., 2019).

  • Di-Thiol–Benzene Electron Transport Study : Stokbro et al. (2003) presented research on electron transport in di-thiol–benzene (DTB) coupled to Au(1 1 1) surfaces, exploring conductance in molecular structures (Stokbro et al., 2003).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVIOMKFHSRQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dthib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.